Welcome to the BenchChem Online Store!
molecular formula C6H9NO B6592825 N-Vinyl-2-pyrrolidone CAS No. 25249-54-1

N-Vinyl-2-pyrrolidone

Cat. No. B6592825
M. Wt: 111.14 g/mol
InChI Key: WHNWPMSKXPGLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05079093

Procedure details

A hydrophilic coating was formed by the same method as that of Example 3 except using N-vinylpyrrolidone-vinyl acetate-glycidyl acrylate copolymer having a molecular weight of about 500,000 obtained by polymerizing 7.0 g of N-vinylpyrrolidone, 2.0 g vinyl acetate and 1.0 g of glycidyl acrylate in ethyl alcohol by using V-65 (azobisvaleronitrile) as an initiator as a component B.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-vinylpyrrolidone-vinyl acetate glycidyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].[C:15]([O:19][CH2:20][CH:21]1[O:23][CH2:22]1)(=[O:18])[CH:16]=[CH2:17]>C(O)C>[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[C:15]([O:19][CH2:20][CH:21]1[O:23][CH2:22]1)(=[O:18])[CH:16]=[CH2:17] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
N-vinylpyrrolidone-vinyl acetate glycidyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C.C(=C)N1C(CCC1)=O.C(C=C)(=O)OCC1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A hydrophilic coating was formed by the same method as that of Example 3

Outcomes

Product
Name
Type
product
Smiles
C(=C)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
Name
Type
product
Smiles
C(C)(=O)OC=C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
Name
Type
product
Smiles
C(C=C)(=O)OCC1CO1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05079093

Procedure details

A hydrophilic coating was formed by the same method as that of Example 3 except using N-vinylpyrrolidone-vinyl acetate-glycidyl acrylate copolymer having a molecular weight of about 500,000 obtained by polymerizing 7.0 g of N-vinylpyrrolidone, 2.0 g vinyl acetate and 1.0 g of glycidyl acrylate in ethyl alcohol by using V-65 (azobisvaleronitrile) as an initiator as a component B.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-vinylpyrrolidone-vinyl acetate glycidyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].[C:15]([O:19][CH2:20][CH:21]1[O:23][CH2:22]1)(=[O:18])[CH:16]=[CH2:17]>C(O)C>[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[C:15]([O:19][CH2:20][CH:21]1[O:23][CH2:22]1)(=[O:18])[CH:16]=[CH2:17] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
N-vinylpyrrolidone-vinyl acetate glycidyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C.C(=C)N1C(CCC1)=O.C(C=C)(=O)OCC1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A hydrophilic coating was formed by the same method as that of Example 3

Outcomes

Product
Name
Type
product
Smiles
C(=C)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
Name
Type
product
Smiles
C(C)(=O)OC=C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
Name
Type
product
Smiles
C(C=C)(=O)OCC1CO1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05079093

Procedure details

A hydrophilic coating was formed by the same method as that of Example 3 except using N-vinylpyrrolidone-vinyl acetate-glycidyl acrylate copolymer having a molecular weight of about 500,000 obtained by polymerizing 7.0 g of N-vinylpyrrolidone, 2.0 g vinyl acetate and 1.0 g of glycidyl acrylate in ethyl alcohol by using V-65 (azobisvaleronitrile) as an initiator as a component B.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-vinylpyrrolidone-vinyl acetate glycidyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].[C:15]([O:19][CH2:20][CH:21]1[O:23][CH2:22]1)(=[O:18])[CH:16]=[CH2:17]>C(O)C>[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[C:15]([O:19][CH2:20][CH:21]1[O:23][CH2:22]1)(=[O:18])[CH:16]=[CH2:17] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
N-vinylpyrrolidone-vinyl acetate glycidyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C.C(=C)N1C(CCC1)=O.C(C=C)(=O)OCC1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A hydrophilic coating was formed by the same method as that of Example 3

Outcomes

Product
Name
Type
product
Smiles
C(=C)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
Name
Type
product
Smiles
C(C)(=O)OC=C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
Name
Type
product
Smiles
C(C=C)(=O)OCC1CO1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05079093

Procedure details

A hydrophilic coating was formed by the same method as that of Example 3 except using N-vinylpyrrolidone-vinyl acetate-glycidyl acrylate copolymer having a molecular weight of about 500,000 obtained by polymerizing 7.0 g of N-vinylpyrrolidone, 2.0 g vinyl acetate and 1.0 g of glycidyl acrylate in ethyl alcohol by using V-65 (azobisvaleronitrile) as an initiator as a component B.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-vinylpyrrolidone-vinyl acetate glycidyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].[C:15]([O:19][CH2:20][CH:21]1[O:23][CH2:22]1)(=[O:18])[CH:16]=[CH2:17]>C(O)C>[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[C:15]([O:19][CH2:20][CH:21]1[O:23][CH2:22]1)(=[O:18])[CH:16]=[CH2:17] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
N-vinylpyrrolidone-vinyl acetate glycidyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C.C(=C)N1C(CCC1)=O.C(C=C)(=O)OCC1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A hydrophilic coating was formed by the same method as that of Example 3

Outcomes

Product
Name
Type
product
Smiles
C(=C)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
Name
Type
product
Smiles
C(C)(=O)OC=C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
Name
Type
product
Smiles
C(C=C)(=O)OCC1CO1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.